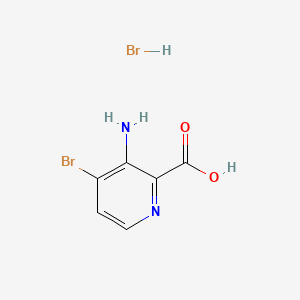
3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide: is a chemical compound with the molecular formula C6H6Br2N2O2 and a molecular weight of 297.93 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of amino, bromo, and carboxylic acid functional groups. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-Amino-4-pyridinecarboxylic acid using bromine or a brominating agent such as pyridine hydrobromide perbromide . The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .
化学反応の分析
Types of Reactions: 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions like Suzuki coupling or Buchwald-Hartwig amination.
Oxidation and Reduction Reactions: The amino and carboxylic acid groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Buchwald-Hartwig Amination: Uses palladium catalysts and amines.
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents like sodium borohydride.
Major Products Formed:
Aryl-substituted pyridines: Formed through substitution reactions.
Complex heterocycles: Formed through coupling reactions.
科学的研究の応用
Chemistry: 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific biological pathways and receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
4-Amino-3-bromopyridine: Similar structure but lacks the carboxylic acid group.
2-Amino-4-bromopyridine: Similar structure but with different positioning of the amino and bromo groups.
3-Amino-2-bromopyridine: Similar structure but with different positioning of the amino and bromo groups.
Uniqueness: 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring, which allows for versatile chemical modifications and interactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
特性
IUPAC Name |
3-amino-4-bromopyridine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.BrH/c7-3-1-2-9-5(4(3)8)6(10)11;/h1-2H,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDHCCHHMGWDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.93 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














